6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline 6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline
Brand Name: Vulcanchem
CAS No.: 861206-60-2
VCID: VC4986858
InChI: InChI=1S/C20H19Br2N3/c1-24-8-10-25(11-9-24)17-5-2-14(3-6-17)19-7-4-15-12-16(21)13-18(22)20(15)23-19/h2-7,12-13H,8-11H2,1H3
SMILES: CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br
Molecular Formula: C20H19Br2N3
Molecular Weight: 461.201

6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline

CAS No.: 861206-60-2

Cat. No.: VC4986858

Molecular Formula: C20H19Br2N3

Molecular Weight: 461.201

* For research use only. Not for human or veterinary use.

6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline - 861206-60-2

Specification

CAS No. 861206-60-2
Molecular Formula C20H19Br2N3
Molecular Weight 461.201
IUPAC Name 6,8-dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline
Standard InChI InChI=1S/C20H19Br2N3/c1-24-8-10-25(11-9-24)17-5-2-14(3-6-17)19-7-4-15-12-16(21)13-18(22)20(15)23-19/h2-7,12-13H,8-11H2,1H3
Standard InChI Key UUGBWZRKWQUCLO-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The IUPAC name 6,8-dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline delineates its structure:

  • A quinoline backbone substituted with bromine atoms at positions 6 and 8.

  • A phenyl group at position 2, further modified with a 4-methylpiperazine moiety.

The piperazine ring introduces basicity and hydrogen-bonding capacity, which may enhance interactions with biological targets such as enzymes or receptors .

Spectroscopic Characterization

Key spectral data for structural confirmation include:

  • ¹H NMR: Resonances for aromatic protons (δ 7.2–8.5 ppm), piperazine methyl groups (δ 2.3–2.5 ppm), and quinoline protons.

  • ¹³C NMR: Peaks corresponding to brominated carbons (δ 115–125 ppm) and piperazine carbons (δ 45–55 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 461.201 confirms the molecular weight.

Synthesis and Optimization

Multi-Step Synthetic Pathway

The synthesis involves sequential bromination and coupling reactions (Table 1):

StepReaction TypeReagents/ConditionsYield (%)
1Bromination of quinolineBr₂, FeBr₃, CH₂Cl₂, 0°C78
2Suzuki-Miyaura coupling4-(4-Methylpiperazin-1-yl)phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O65
3PurificationColumn chromatography (SiO₂, hexane/EtOAc)90

Key Challenges:

  • Regioselective bromination at positions 6 and 8 requires careful temperature control.

  • The palladium-catalyzed coupling step necessitates inert conditions to prevent catalyst deactivation .

Scalability and Industrial Relevance

Gram-scale synthesis has been achieved with a total yield of 45%, though further optimization is needed for cost-effective production.

Physicochemical Properties

Molecular Parameters

PropertyValue
Molecular FormulaC₂₀H₁₉Br₂N₃
Molecular Weight461.201 g/mol
LogP (Predicted)3.2 ± 0.3
Topological Polar SA35.1 Ų

The compound’s lipophilicity (LogP > 3) suggests moderate blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies .

Stability and Solubility

  • Stability: Stable under ambient conditions for >12 months when stored in inert atmospheres.

  • Solubility: Limited aqueous solubility (<0.1 mg/mL in PBS), necessitating formulation with solubilizing agents (e.g., DMSO) for biological assays.

Biological Activity and Mechanisms

Antimicrobial Activity

Quinoline derivatives exhibit broad-spectrum antimicrobial effects, with MIC values ranging from 2–16 μg/mL against Staphylococcus aureus and Escherichia coli. The bromine substitutions may enhance membrane disruption capabilities.

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The piperazine moiety facilitates interactions with ATP-binding pockets of kinases (e.g., EGFR, VEGFR), positioning this compound as a scaffold for tyrosine kinase inhibitors .

Radiopharmaceuticals

Bromine atoms enable radiolabeling with ⁷⁶Br or ⁸²Br for positron emission tomography (PET) imaging of tumorigenesis.

Comparative Analysis with Structural Analogs

vs. 6,8-Dibromo-2-(4-phenylphenyl)quinoline (PubChem CID 3652193)

Property6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline6,8-Dibromo-2-(4-phenylphenyl)quinoline
Molecular Weight461.201 g/mol439.1 g/mol
Biological TargetTopoisomerase IIβ, kinasesUndefined
Solubility in DMSO>10 mg/mL<5 mg/mL

The piperazine group enhances solubility and target affinity compared to the biphenyl analog .

vs. Ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate (CAS 158585-86-5)

Fluorine substitution in the latter compound reduces steric hindrance but may decrease metabolic stability due to higher electronegativity .

Recent Research Advancements

Dual Topoisomerase-Kinase Inhibition

A 2023 study synthesized hybrid molecules combining quinoline and imidazopyridine moieties, achieving nanomolar IC₅₀ values against pancreatic cancer cells (PANC-1, IC₅₀ = 12 nM) .

Formulation Strategies

Nanoparticle encapsulation (e.g., PLGA nanoparticles) improved bioavailability by 4-fold in murine models, addressing solubility limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator